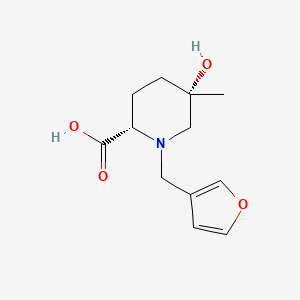![molecular formula C17H22N2O B8111810 Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone](/img/structure/B8111810.png)
Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone typically involves multi-step organic reactions. One common method includes the use of a DABCO-promoted formal [3 + 3] cycloaddition reaction of MBH carbonates of isatins with β-enamino maleimides in acetonitrile at room temperature . This method is efficient and yields the desired spirocyclic structure with high specificity.
Industrial Production Methods
Industrial production of Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone may involve scalable synthetic routes that ensure high yield and purity. Techniques such as Pd-catalyzed intramolecular ketone alkenylation with the aid of QPhos and t-BuOLi have been employed to achieve efficient production .
化学反応の分析
Types of Reactions
Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
作用機序
The mechanism by which Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone exerts its effects involves interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and are known for their photochromic properties.
Spirooxindoles: These compounds also feature a spirocyclic core and are used in medicinal chemistry for their biological activity.
Uniqueness
Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone is unique due to its specific combination of a cyclobutyl group and a spiro[indoline-3,4’-piperidin] core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
cyclobutyl(spiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-16(13-4-3-5-13)19-10-8-17(9-11-19)12-18-15-7-2-1-6-14(15)17/h1-2,6-7,13,18H,3-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINJPLRJCMOOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3(CC2)CNC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-((Cyclopropylmethoxy)methyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8111727.png)
![3-((1H-Pyrrol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B8111733.png)
![3-(1-(Cyclohexylmethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8111741.png)

![Rel-(3Ar,7Ar)-N-(Cyclopropylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide](/img/structure/B8111751.png)
![(1S,8S)-3-(3-fluorophenyl)-5-methyl-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene](/img/structure/B8111757.png)
![rel-(3aS,6aS)-N-methyl-2-(methylsulfonyl)hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide](/img/structure/B8111758.png)
![2,8-Diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone](/img/structure/B8111775.png)
![rel-(3aS,7R,8aS)-2-(3-chlorobenzyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide](/img/structure/B8111784.png)
![4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B8111798.png)
![1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B8111802.png)
![7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8111816.png)
![rac-(4aR,7aS)-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B8111824.png)
amino}ethoxy)benzoic acid](/img/structure/B8111831.png)
